methyl (1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate
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Overview
Description
Methyl (1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate is a complex organic compound with a unique tetracyclic structure. It is a derivative of the alkaloid family and is known for its intricate molecular architecture, which includes multiple rings and functional groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate involves multiple steps, including the formation of the tetracyclic core and the introduction of various functional groups. The synthetic route typically starts with the preparation of the core structure through cyclization reactions, followed by the introduction of the ethylidene, hydroxymethyl, and carboxylate groups under specific reaction conditions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ethylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, such as alcohols, aldehydes, and substituted ethylidene compounds.
Scientific Research Applications
Methyl (1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1S,14R,15E,18R)-15-ethylidene-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate
- Methyl (1S,14S,15E,18S)-15-ethylidene-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate
Uniqueness
Methyl (1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H26N2O4 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
methyl (1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate |
InChI |
InChI=1S/C22H26N2O4/c1-4-13-11-24(2)19-9-15-14-7-5-6-8-17(14)23-20(15)18(26)10-16(13)22(19,12-25)21(27)28-3/h4-8,16,19,23,25H,9-12H2,1-3H3/b13-4-/t16?,19-,22+/m0/s1 |
InChI Key |
CZRUSFCSECMUDS-RAPZKCFDSA-N |
Isomeric SMILES |
C/C=C\1/CN([C@H]2CC3=C(C(=O)CC1[C@@]2(CO)C(=O)OC)NC4=CC=CC=C34)C |
Canonical SMILES |
CC=C1CN(C2CC3=C(C(=O)CC1C2(CO)C(=O)OC)NC4=CC=CC=C34)C |
Origin of Product |
United States |
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